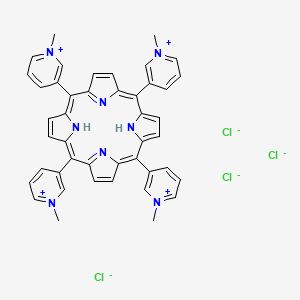

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride

Description

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride (CAS: 94343-62-1) is a synthetic porphyrin derivative characterized by four N-methyl-3-pyridyl substituents at the meso positions. With a molecular weight of 820.64 g/mol, this compound exhibits strong fluorescence, high extinction coefficients, and robust stability due to its halogen substituents . Its electron-donating pyridyl groups facilitate complexation with transition metals, making it valuable in photochemistry and spectroscopic studies . The compound is commercially available at $140.00 per 100 mg, reflecting its specialized applications in research .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride typically involves:

- Preparation of the free-base porphyrin core substituted with 3-pyridyl groups at the meso positions.

- Quaternization of the pyridyl nitrogens by methylation to yield the N-methyl-3-pyridyl substituents.

- Isolation of the tetrachloride salt form.

This approach ensures the formation of a tetracationic porphyrin with high purity suitable for further applications.

Detailed Preparation Methodology

Starting Materials and Initial Porphyrin Synthesis

The initial porphyrin, 5,10,15,20-tetra-(3-pyridyl)porphine, is synthesized using standard porphyrin condensation methods involving pyrrole and 3-pyridinecarboxaldehyde under acidic conditions. This step yields the free-base porphyrin with four 3-pyridyl substituents at the meso positions.

Quaternization to Form N-methyl-3-pyridyl Groups

The key step is the quaternization of the pyridyl nitrogens to form the N-methylpyridinium groups. This is typically achieved by treating the porphyrin with methylating agents such as methyl iodide or methyl-p-toluenesulfonate under reflux conditions in polar solvents like N,N-dimethylformamide (DMF).

Purification and Salt Formation

Following methylation, the product is purified by:

- Removal of solvent under reduced pressure.

- Dissolution in water and filtration to remove insoluble impurities.

- Ion exchange chromatography using reversed-phase columns (e.g., butyl C4 reversed-phase packing) to isolate the tetrachloride salt.

- Final drying yields this compound as a dark green powder with purity >95% confirmed by HPLC and NMR.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5,10,15,20-tetra-(3-pyridyl)porphine (free base) | Starting porphyrin core | Porphyrin with 3-pyridyl substituents |

| 2 | Methyl-p-toluenesulfonate, DMF, reflux 2 h | Quaternization of pyridyl nitrogens | Formation of N-methyl-3-pyridyl groups |

| 3 | Rotary evaporation | Solvent removal | Concentrated crude product |

| 4 | Dissolution in deionized water, filtration | Removal of insolubles | Aqueous solution of product |

| 5 | Ion-exchange chromatography (C4 reversed-phase) | Purification and salt exchange | Isolation of tetrachloride salt |

| 6 | Drying under vacuum | Final product isolation | This compound |

Analytical Characterization Supporting Preparation

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%) with retention times specific to the compound.

- Proton Nuclear Magnetic Resonance (^1H-NMR): Characteristic chemical shifts confirm the presence of N-methyl groups and the porphyrin core.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass consistent with the tetramethylated porphyrin cation.

Variations and Related Preparations

- The compound can be used as a precursor for metalloporphyrin complexes, such as cobalt tetra-(N-methyl-3-pyridyl)porphyrin, by reaction with metal salts (e.g., ammonium cobalt(II) sulfate) in aqueous solution under inert atmosphere and elevated temperature (85°C for 12 hours), followed by precipitation with ammonium hexafluorophosphate and ion exchange to yield metallated derivatives.

- Substitutions on the pyridyl nitrogen by longer alkyl chains (e.g., C12 alkyl) have been explored to enhance amphiphilicity and biological activity, involving similar quaternization and purification steps.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Porphyrin core synthesis | Acid-catalyzed condensation of pyrrole and 3-pyridinecarboxaldehyde | Standard porphyrin synthesis |

| Quaternization agent | Methyl-p-toluenesulfonate or methyl iodide | Methylation of pyridyl N |

| Solvent for methylation | N,N-dimethylformamide (DMF) | Polar aprotic solvent |

| Reaction temperature | Reflux (~150°C for DMF) | Ensures complete methylation |

| Reaction time | 2 hours | Sufficient for full quaternization |

| Purification | Ion-exchange chromatography, reversed-phase HPLC | Removes impurities, isolates tetrachloride salt |

| Final product purity | >95% (HPLC, NMR) | High purity required for applications |

Research Findings and Notes

- The preparation method yields a stable tetracationic porphyrin salt suitable for further derivatization or metallation.

- The methylation step is critical and must be controlled to avoid over- or under-substitution.

- Purification by reversed-phase chromatography is effective in isolating the desired tetrachloride salt form.

- The compound's purity and identity are confirmed by multiple analytical techniques to ensure reproducibility and suitability for research and application.

Analyse Des Réactions Chimiques

Types of Reactions: meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.

Substitution: The N-methyl-3-pyridyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives .

Applications De Recherche Scientifique

Chemical Research Applications

Catalysis

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is utilized as a catalyst in various chemical reactions, particularly in polymerization and oxidation processes. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.

Table 1: Catalytic Applications

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Polymerization | Catalyst for polymer synthesis | |

| Oxidation | Facilitates oxidation reactions | |

| Electrocatalysis | Used in electrochemical applications |

Biological Applications

Photodynamic Therapy (PDT)

This compound has been extensively studied for its role as a photosensitizer in photodynamic therapy for cancer treatment. Upon light irradiation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Table 2: Biological Applications

Medical Applications

Diagnostic Imaging

Research indicates that this compound can be employed in diagnostic imaging techniques such as MRI and fluorescence imaging due to its unique spectral properties.

Therapeutic Agent

The compound is being investigated for its potential therapeutic effects in various diseases, including neurodegenerative disorders, by modulating oxidative stress pathways.

Industrial Applications

Sensor Development

Due to its electronic properties, this compound is used in the development of sensors for detecting environmental pollutants and biological markers.

Case Study 1: Photodynamic Therapy Efficacy

A study evaluated the efficacy of this compound in PDT against human breast cancer cells. The results demonstrated a significant reduction in cell viability upon light exposure, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial activity of this compound showed that it effectively inhibited the growth of various bacterial strains when activated by light, suggesting its application in antimicrobial therapies.

Mécanisme D'action

The mechanism of action of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride involves its ability to interact with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s interaction with DNA and proteins also plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride with porphyrins differing in substituent positions, metal coordination, or functional groups.

Positional Isomers: 2- and 4-Pyridyl Derivatives

meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride (CAS: 129051-18-9)

- Structural Differences : The N-methylpyridyl groups are at the 2-position, leading to steric hindrance and altered electronic properties compared to the 3-pyridyl isomer .

- 0.19 μM for the 4-pyridyl variant) .

- Applications : Primarily used as a negative control in G-quadruplex studies due to its lack of binding activity .

- Cost : Priced at $300.00 per 100 mg, significantly higher than the 3- and 4-pyridyl derivatives .

meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride (CAS: 92739-63-4)

- Structural Differences : Quaternary nitrogen atoms in the 4-pyridyl groups enhance aqueous solubility and ionic interactions .

- Photodynamic Therapy (PDT): Demonstrated efficacy in PDT, with nanocomposite hydrogels containing this compound eradicating tumors in mice after 23 days .

- Electrochemical Activity : Exhibits distinct electron transfer pathways, enabling applications in catalysis and optoelectronics .

- Cost : Priced at $112.00 per 100 mg, making it more cost-effective for biomedical research .

Metal-Coordinated Derivatives

Zn(II) meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride (CAS: N/A)

Co(III) and Mn(III) Derivatives

- Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (CAS: 110314-05-1) : Functions as a water-soluble catalyst in oxidation reactions, priced at $311.00 per 500 mg .

- Mn(III) Analog (CAS: 125565-45-9): Acts as an electron donor in photoreactive applications, with a molecular weight of 767.20 g/mol .

Halogenated Porphyrins

meso-Tetra (p-bromophenyl) porphine (CAS: 29162-73-0)

Key Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Position : The 3-pyridyl derivative’s electron-donating groups favor metal coordination and fluorescence, while the 4-pyridyl isomer’s quaternary nitrons enhance solubility and ionic interactions .

- Biological Efficacy : The 4-pyridyl variant’s ability to bind HMGA2 (Kd = 0.19 μM) and eradicate tumors underscores its superiority in biomedical applications over positional isomers .

- Cost vs. Utility : The 3-pyridyl compound’s higher price ($140.00) reflects its niche use in spectroscopy, whereas the 4-pyridyl derivative offers broader utility at a lower cost .

Activité Biologique

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin compound that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and materials science. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

- Molecular Formula: C₄₄H₃₈Cl₄N₈

- Molecular Weight: 820.64 g/mol

- CAS Number: 94343-62-1

- Storage Conditions: Store at room temperature, protect from light.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound exhibits several mechanisms of action:

- Fluorescence Resonance Energy Transfer (FRET): This mechanism allows the compound to transfer energy between molecules, facilitating various biochemical reactions.

- Photoinduced Electron Transfer (PET): This process enables the generation of reactive oxygen species (ROS) upon light irradiation, contributing to its potential as a photosensitizer in photodynamic therapy.

Cellular Effects

Research indicates that this porphyrin compound influences multiple cellular processes:

- Gene Expression Modulation: It interacts with transcription factors, affecting their binding to DNA and consequently altering gene expression.

- Enzyme Activity Enhancement: The compound enhances the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which play crucial roles in cellular defense against oxidative stress.

Pharmacokinetics

The pharmacokinetic properties of this compound significantly influence its bioavailability and therapeutic potential. Its interactions with biological membranes and proteins affect absorption, distribution, metabolism, and excretion.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses: Enhance antioxidant enzyme activity and protect against oxidative stress.

- High Doses: Induce toxicity, leading to adverse effects such as liver damage and impaired kidney function.

Temporal Effects in Laboratory Settings

The stability of this compound under physiological conditions allows for sustained biological effects over time. However, degradation can occur under extreme pH or temperature conditions.

Photodynamic Therapy

Due to its ability to generate ROS upon light activation, this compound is being explored as a potential photosensitizer for cancer treatment. Its selectivity towards cancer cells makes it a promising candidate for targeted therapies.

Sensor Development

The compound's electrochemical properties have led to its application in the development of sensors for detecting biological molecules. For example, it has been used as a non-enzymatic sensor for hydrogen peroxide detection .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this porphyrin compound when immobilized on various substrates. It has shown effectiveness against a range of bacterial strains .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₃₈Cl₄N₈ |

| Molecular Weight | 820.64 g/mol |

| CAS Number | 94343-62-1 |

| Biological Applications | Photodynamic therapy, Sensor development, Antibacterial activity |

Case Studies

- Photodynamic Therapy: A study investigated the efficacy of this compound in inducing apoptosis in cancer cells upon light exposure. Results indicated significant cell death in treated groups compared to controls .

- Electrochemical Sensors: In another study, the compound was incorporated into a hydrogel matrix for use as an electrochemical sensor for hydrogen peroxide. The sensor demonstrated high sensitivity and selectivity .

- Antibacterial Studies: Research on the immobilization of this porphyrin on cellulosic fabrics showed enhanced antibacterial photoactivity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes for meso-Tetra(N-methyl-3-pyridyl)porphine tetrachloride, and how can purity be validated?

The compound is typically synthesized via Lindsey's method, involving condensation of pyrrole and substituted aldehydes under acidic conditions. For example, pentafluorobenzaldehyde and pyrrole in dichloromethane (DCM) with catalysts like BF₃·Et₂O yield porphyrin derivatives . Post-synthesis, purification via column chromatography and recrystallization is critical. Purity validation should use NMR (>95% purity as per NMR, as noted for structural analogs) and HPLC. Structural analogs (e.g., meso-Tetra(4-carboxyphenyl)porphine) highlight the importance of elemental analysis and mass spectrometry for confirmation .

Q. How should researchers handle and store meso-Tetra(N-methyl-3-pyridyl)porphine tetrachloride to ensure stability?

The compound should be stored in airtight, light-protected containers at –20°C to prevent degradation. Handling requires PPE (gloves, lab coat) due to its potential reactivity. Skin/eye exposure mandates immediate rinsing with water . For analogs like Mn(III) porphyrins, inert atmospheres (argon) are recommended during sensitive experiments to avoid oxidation .

Q. What spectroscopic techniques are most effective for characterizing this porphyrin?

UV-Vis spectroscopy (Soret and Q-bands), fluorescence spectroscopy, and cyclic voltammetry are standard. For example, Zn(II) porphyrin analogs exhibit Soret bands near 420 nm, while fluorescence quenching can indicate binding with biomolecules like bovine serum albumin (BSA) . Solid-state characterization (XRD) is critical for studying crystallinity, as seen in porphyrin-based MOFs .

Advanced Research Questions

Q. How does meso-Tetra(N-methyl-3-pyridyl)porphine tetrachloride interact with biomolecules, and what methodologies quantify these interactions?

Studies on structural analogs (e.g., tetraiodide meso-Tetra(N-methyl-3-pyridyl)porphyrin) show strong binding with BSA via fluorescence quenching and circular dichroism. Binding constants (Kₐ) can be calculated using Stern-Volmer plots. For example, Kₐ values of ~10⁵ M⁻¹ suggest high affinity, critical for drug delivery or photodynamic therapy (PDT) applications . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide additional thermodynamic data.

Q. What role does this porphyrin play in catalytic systems or material science?

Porphyrins like Mn(III) meso-Tetra(4-carboxyphenyl)porphine chloride are used in metal-organic frameworks (MOFs) for catalytic epoxidation of alkenes with O₂. Key steps include:

- MOF synthesis via solvothermal methods.

- Catalytic testing in solvent systems (e.g., acetonitrile) with GC-MS analysis.

- Turnover numbers (TON) up to 1,200 have been reported for similar Mn-porphyrin MOFs .

For nanocomposites (e.g., AuNP-collagen hydrogels with TMPyP analogs), photodynamic efficiency is measured via singlet oxygen (¹O₂) quantum yields using chemical traps like 9,10-anthracenediyl-bis(methylene)dimalonic acid .

Q. How can researchers resolve contradictions in photodynamic activity data across studies?

Variations in ¹O₂ yields may arise from solvent polarity, aggregation effects, or metal coordination. For example:

- Water-soluble porphyrins (e.g., meso-Tetra(N-methyl-4-pyridyl)porphine) show higher ¹O₂ yields in aqueous media due to reduced aggregation .

- Compare data using standardized protocols (e.g., light source intensity, solvent degassing). Conflicting results for Zn- vs. Mn-porphyrins in PDT may reflect differences in redox activity .

Q. What experimental designs are recommended for studying its efficacy in photodynamic therapy (PDT)?

- In vitro: Use cancer cell lines (e.g., HeLa) with porphyrin incubation (1–10 µM) and light irradiation (λ = 400–650 nm). Measure cytotoxicity via MTT assays.

- In vivo: Encapsulate porphyrins in hydrogels (e.g., collagen-AuNP systems) for sustained release. Monitor tumor regression in murine models .

- Control for dark toxicity and validate ¹O₂ production using electron paramagnetic resonance (EPR) with TEMP traps .

Methodological Challenges and Solutions

Q. How can aggregation-induced quenching be minimized in optical studies?

Q. What strategies improve catalytic recyclability in porphyrin-based MOFs?

Q. How do substituent positions (3-pyridyl vs. 4-pyridyl) affect physicochemical properties?

- 3-pyridyl derivatives may exhibit altered binding kinetics due to steric hindrance. Compare with 4-pyridyl analogs (e.g., TMPyP) using DFT calculations (CAM-B3LYP/6-31G*) to model electronic structures .

- Experimental validation via X-ray crystallography or fluorescence anisotropy can resolve positional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.